

"N-(2-Bromophenyl)cinnamamide" CAS number 71910-51-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Bromophenyl)cinnamamide**

Cat. No.: **B3162760**

[Get Quote](#)

An In-Depth Technical Guide to **N-(2-Bromophenyl)cinnamamide** (CAS 71910-51-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule in Context

N-(2-Bromophenyl)cinnamamide enters the scientific landscape not as a standalone entity but as a member of the esteemed cinnamamide family. The cinnamamide scaffold is a "privileged structure" in medicinal chemistry, a framework that nature and scientists have repeatedly utilized to create molecules with significant biological effects^[1]. From anticancer to neuroprotective properties, this chemical backbone offers a versatile template for drug design^{[2][3][4][5][6]}.

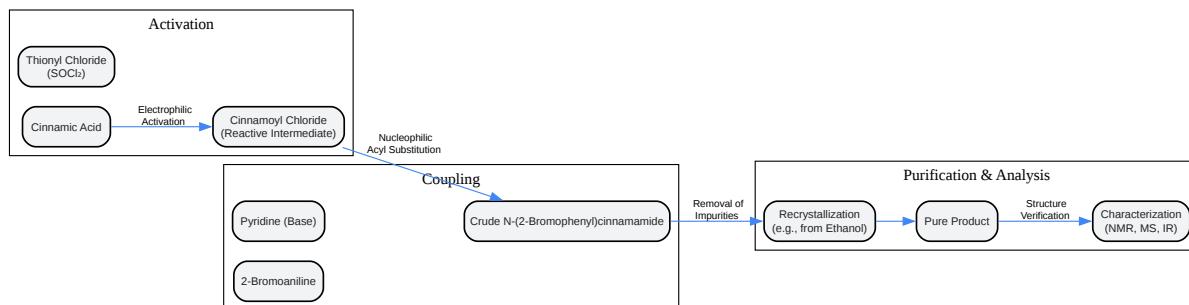
This guide is structured to provide a deep, practical understanding of **N-(2-Bromophenyl)cinnamamide**. We will move beyond a simple data sheet, exploring the why behind its synthesis, the rationale for its potential biological activities, and the established protocols for its investigation. The inclusion of a bromine atom on the phenyl ring is a deliberate chemical modification, intended to alter the molecule's electronic and steric properties, which in turn can fine-tune its interaction with biological targets. This document serves as a foundational resource for any researcher poised to explore the potential of this specific and promising compound.

Core Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of all subsequent research, influencing everything from solvent choice in synthesis to its behavior in biological assays.

Chemical Structure:

Caption: 2D structure of **N-(2-Bromophenyl)cinnamamide**.


Physicochemical Data Summary:

Property	Data	Source(s)
CAS Number	71910-51-5	[7] [8]
Molecular Formula	C ₁₅ H ₁₂ BrNO	[7] [9]
Molecular Weight	302.17 g/mol	[7] [9]
IUPAC Name	(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide	[9]
Appearance	Typically an off-white to pale yellow solid.	General knowledge
Solubility	Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.	General knowledge

Synthesis and Purification: A Validated Protocol

The synthesis of **N-(2-Bromophenyl)cinnamamide** is reliably achieved via a standard amide coupling reaction. The protocol described below is a self-validating system based on well-established organic chemistry principles, ensuring high reactivity and facilitating purification. [\[10\]](#)[\[11\]](#)[\[12\]](#)

Logical Workflow for Synthesis:

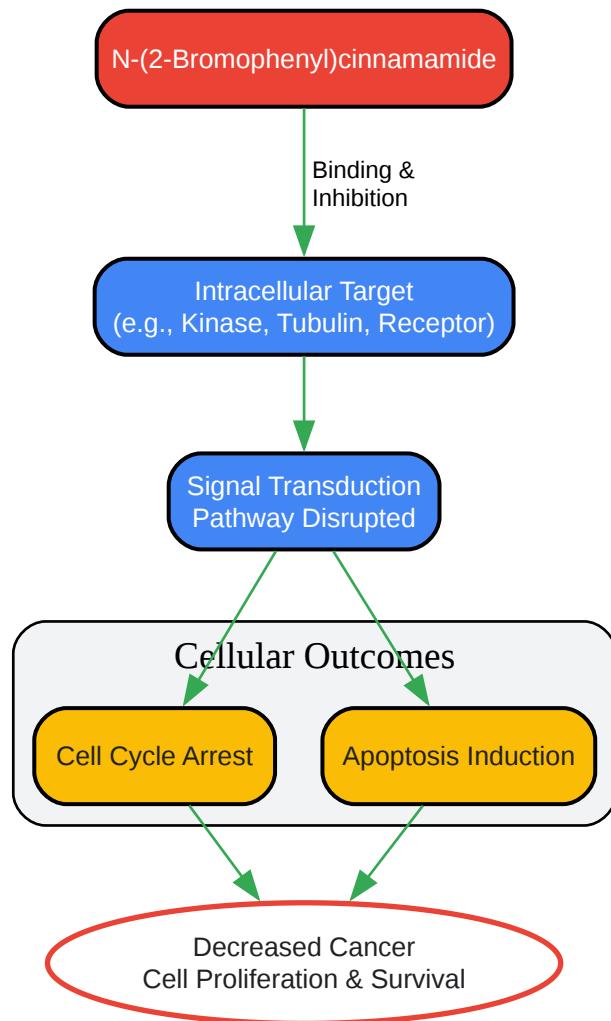
[Click to download full resolution via product page](#)

Caption: Step-wise logical flow for the synthesis and validation of the target compound.

Detailed Step-by-Step Laboratory Protocol:

- Activation of Carboxylic Acid:
 - To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cinnamic acid (1.0 eq.).
 - Add anhydrous solvent (e.g., dichloromethane or toluene) followed by thionyl chloride (1.5 eq.) dropwise at 0 °C.
 - Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.
 - Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into the highly electrophilic acid chloride, making it susceptible to nucleophilic attack by the amine. Refluxing ensures the reaction goes to completion.[10]

- Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude cinnamoyl chloride is used immediately in the next step.
- Amide Coupling Reaction:
 - In a separate flask, dissolve 2-bromoaniline (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
 - Cool the solution to 0 °C in an ice bath.
 - Dissolve the crude cinnamoyl chloride from the previous step in a minimal amount of anhydrous solvent and add it dropwise to the amine solution.
 - Causality: 2-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of the cinnamoyl chloride. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[10]
 - Allow the reaction to stir overnight, warming to room temperature.
- Work-up and Purification:
 - Pour the reaction mixture into a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **N-(2-Bromophenyl)cinnamamide**.
 - Trustworthiness: This multi-step washing process systematically removes specific impurities, ensuring a cleaner crude product. Recrystallization is a gold-standard technique for purifying solid organic compounds, yielding high-purity material suitable for biological testing.


Anticipated Biological Activity and Mechanisms of Action

While specific research on CAS 71910-51-5 is limited, a wealth of data on the cinnamamide class provides a strong, evidence-based foundation for predicting its biological potential.[\[1\]](#)[\[2\]](#) [\[3\]](#) The core structure contains a Michael acceptor, an aromatic ring, and an amide bond, all of which can engage with biological targets.[\[1\]](#)

Key Potential Therapeutic Areas:

- **Anticancer:** Cinnamamide derivatives have demonstrated significant anticancer activity.[\[3\]](#)[\[5\]](#) [\[6\]](#)[\[13\]](#) Mechanisms often involve inducing apoptosis, inhibiting cell proliferation, or targeting specific cellular machinery like tubulin or signaling proteins.[\[5\]](#)[\[6\]](#)
- **Neuroprotection and CNS Disorders:** The cinnamamide scaffold has been incorporated into molecules with anticonvulsant, antidepressant, and neuroprotective properties.[\[2\]](#) Potential molecular targets include GABA-A receptors, NMDA receptors, and various ion channels.[\[2\]](#)
- **Anti-inflammatory:** Numerous cinnamamides exhibit potent anti-inflammatory effects, making this a primary area for investigation.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Antimicrobial:** The class is known for its antibacterial and antifungal properties.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[14\]](#) A key mechanism in fungi involves the disruption of ergosterol, a critical component of the cell membrane.[\[14\]](#)

Hypothesized Signaling Pathway Inhibition (Anticancer Context):

[Click to download full resolution via product page](#)

Caption: A potential mechanism for anticancer activity via target inhibition.

Foundational Experimental Protocols

To validate the hypothesized biological activities, the following established in-vitro assays serve as a robust starting point.

Protocol 1: In-Vitro Anticancer Screening (MTT Assay)

- Objective: To determine the cytotoxic concentration (IC_{50}) of the compound against a panel of human cancer cell lines.
- Methodology:

- Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **N-(2-Bromophenyl)cinnamamide** in DMSO. Perform serial dilutions in a complete culture medium and treat the cells for 48-72 hours.
- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).
- Readout: Measure the absorbance at ~570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

- Objective: To determine the Minimum Inhibitory Concentration (MIC) against relevant bacterial and fungal strains.[14]
- Methodology:
 - Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., *S. aureus*, *E. coli*, *C. albicans*) corresponding to a defined McFarland standard.
 - Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of **N-(2-Bromophenyl)cinnamamide** in the appropriate sterile broth medium.
 - Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
 - Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

- Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Safety, Handling, and Storage

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
- Toxicity: While specific toxicity data is unavailable, compounds of this class generally have low toxicity.^[11] However, all new compounds should be treated as potentially hazardous until proven otherwise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. ikm.org.my [ikm.org.my]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 71910-51-5|N-(2-Bromophenyl)cinnamamide|BLD Pharm [bldpharm.com]

- 9. bocsci.com [bocsci.com]
- 10. ashdin.com [ashdin.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-(2-Bromophenyl)cinnamamide" CAS number 71910-51-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3162760#n-2-bromophenyl-cinnamamide-cas-number-71910-51-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com